Product packaging for Boc-N-(Allyl)-Glycine(Cat. No.:CAS No. 145618-68-4)

Boc-N-(Allyl)-Glycine

Cat. No.: B179892
CAS No.: 145618-68-4
M. Wt: 215.25 g/mol
InChI Key: FTLUYABUJZUQON-UHFFFAOYSA-N
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Description

Overview of Non-Natural Amino Acids in Peptide Science and Medicinal Chemistry

Non-natural amino acids, also known as non-proteinogenic amino acids, are those that are not among the 20 standard amino acids genetically encoded for protein synthesis. cpcscientific.comnih.gov Their incorporation into peptide chains is a powerful strategy in medicinal chemistry and drug discovery. acs.orgnih.gov Unlike their natural counterparts, peptides containing non-natural amino acids often exhibit enhanced resistance to proteolytic degradation, a major hurdle for the therapeutic use of natural peptides. cpcscientific.commdpi.com This increased stability, along with the ability to introduce unique functionalities, allows for the fine-tuning of a peptide's physicochemical properties, such as solubility and membrane permeability. nih.govenamine.netnih.gov

The applications of non-natural amino acids are diverse, ranging from their use as conformational constraints in peptide backbones to serving as pharmacologically active ingredients themselves. cpcscientific.com They are crucial tools for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved drug-like properties. acs.orgnih.govjocpr.com The vast array of available non-natural amino acids provides a rich chemical space for the development of novel therapeutics, including enzyme inhibitors and receptor agonists or antagonists. cpcscientific.comchemimpex.com

Importance of N-Substituted Glycine (B1666218) Derivatives in Synthetic Applications

N-substituted glycine derivatives represent a significant class of non-natural amino acids that have garnered considerable attention in synthetic and medicinal chemistry. acs.orgnih.gov In these molecules, the nitrogen atom of the glycine backbone is modified with a substituent group. This structural alteration has profound implications for the properties of peptides and other molecules into which they are incorporated.

One of the key advantages of using N-substituted glycines is the ability to introduce a wide variety of side chains, thereby creating a vast chemical diversity from a simple glycine scaffold. nih.govresearchgate.net This modularity is particularly valuable in the construction of combinatorial libraries for drug screening. rsc.org Furthermore, the N-substitution prevents the formation of hydrogen bonds along the peptide backbone, which can significantly alter the conformational preferences of the resulting oligomer. nih.govresearchgate.net

The development of N-substituted glycine oligomers, known as peptoids, was a landmark in the field of peptidomimetics. First reported in the early 1990s by Zuckermann, Bartlett, and their coworkers, peptoids were conceived as a new class of molecules for drug discovery. nih.govstanford.edunih.gov The initial idea was to create peptide-like structures that would be resistant to proteolysis, a common issue with natural peptides. mdpi.comstanford.edu

The "sub-monomer" method for solid-phase synthesis, also developed by Zuckermann and his team, revolutionized the production of peptoids. nih.govgoogle.com This technique involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine, allowing for the stepwise assembly of the N-substituted glycine monomer directly on the solid support. nih.govgoogle.com This approach eliminated the need for pre-synthesized, protected N-substituted glycine monomers, making the synthesis of diverse peptoid libraries highly efficient and accessible. google.com This synthetic ease has been a major driver in the widespread exploration and application of peptoids in various scientific fields. nih.govrsc.orgnih.gov

The three-dimensional structure of a peptide is critical to its biological function. The introduction of modified amino acids is a well-established strategy to impose conformational constraints on the otherwise flexible peptide backbone. tandfonline.comresearchgate.netnih.gov This is often done to stabilize a specific secondary structure, such as a β-turn or a helix, which may be the bioactive conformation. tandfonline.comsci-hub.se

Positioning of Boc-N-(Allyl)-Glycine within the Landscape of Functionalized Amino Acids

This compound is a chemically modified amino acid derivative that holds a distinct position among functionalized amino acids due to its unique structural features. It incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an allyl group as the N-substituent. chemimpex.com This combination of a stable, yet easily removable, protecting group and a reactive allyl side chain makes it a highly valuable and versatile tool in synthesis. chemimpex.comchemimpex.com

PropertyDescription
IUPAC Name 2-((tert-butoxycarbonyl)(prop-2-en-1-yl)amino)acetic acid
CAS Number 145618-68-4 a2bchem.comtanzhenbio.com
Molecular Formula C10H17NO4 a2bchem.com
Molecular Weight 215.25 g/mol

This table presents key identifiers and properties of this compound.

The utility of this compound extends broadly within organic synthesis. chemimpex.comevitachem.com The Boc group provides robust protection of the amino functionality during various chemical transformations and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid. The allyl group, on the other hand, offers a site for a range of chemical modifications. chemimpex.com

The double bond of the allyl group can participate in numerous reactions, including Diels-Alder reactions and Pauson-Khand cyclizations. orgsyn.orgorgsyn.org It is also amenable to functionalization through processes like cross-metathesis. Furthermore, the allyl group can be selectively removed using palladium catalysis, providing an orthogonal deprotection strategy in multi-step syntheses. This dual functionality makes this compound a valuable intermediate for the synthesis of complex molecules, including macrocyclic structures and other unnatural amino acids. orgsyn.org

In the realms of peptide synthesis and medicinal chemistry, this compound serves as a critical building block. chemimpex.com Its incorporation into peptide chains allows for the introduction of an allyl group, which can then be further functionalized post-synthesis. chemimpex.com This is particularly useful for creating peptide-drug conjugates, attaching fluorescent labels, or for bioconjugation to surfaces. chemimpex.com

The N-allyl group can also influence the peptide's secondary structure and improve its stability against enzymatic degradation. chemimpex.com In medicinal chemistry, this compound is employed in the design and synthesis of novel drug candidates, including peptide-based therapeutics and enzyme inhibitors. chemimpex.comchemimpex.com The ability to create peptides with enhanced bioactivity and specificity is a direct result of the unique structural properties offered by this compound. chemimpex.comchemimpex.com Its compatibility with standard peptide coupling reactions further solidifies its importance as a preferred reagent for chemists in these fields. chemimpex.com

Strategic Utility of the Allyl Side Chain for Selective Modifications and Bioconjugation

The allyl group (CH₂=CH-CH₂-) attached to the nitrogen atom of glycine is a key feature that imparts significant synthetic utility to this compound. This functional group serves as a versatile handle for a variety of selective chemical modifications and bioconjugation strategies. chemimpex.com

One of the primary advantages of the allyl group is its ability to be selectively removed under mild conditions, a process often mediated by palladium catalysts. thermofisher.com This "deallylation" is orthogonal to many other protecting group strategies used in peptide synthesis, such as the acid-labile Boc group and the base-labile Fmoc group. google.comthieme-connect.de This orthogonality allows for the selective deprotection of the allyl-protected amine to introduce modifications at a specific site in a complex molecule without disturbing other protected functional groups. thermofisher.comgoogle.comthieme-connect.de

The reactivity of the double bond in the allyl group also opens up a wide range of chemical transformations. These include, but are not limited to:

Cross-Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds, enabling the introduction of diverse functionalities.

Thiol-Ene "Click" Chemistry: The alkene of the allyl group can readily react with thiols in the presence of a radical initiator or light, forming a stable thioether linkage. This reaction is highly efficient and can be performed under biocompatible conditions, making it ideal for bioconjugation. researchgate.netnih.gov

Radical Additions: The allyl group can participate in radical addition reactions, allowing for the formation of new C-C bonds and the introduction of various substituents. nottingham.ac.uk

These selective modification strategies are crucial in the field of bioconjugation, where the precise attachment of molecules such as drugs, imaging agents, or polymers to a biomolecule is required. researchgate.netnih.govacs.org The ability to selectively functionalize the allyl group of this compound makes it a valuable tool for creating well-defined bioconjugates with specific properties and functions.

Significance of the Boc Protecting Group for Stability and Reactivity Modulation

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. jk-sci.com Its role in this compound is to temporarily block the reactivity of the nitrogen atom, thereby preventing unwanted side reactions during synthesis. jk-sci.com

The Boc group is known for its stability under a broad range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org This stability is crucial when performing modifications on other parts of the molecule, such as the allyl group. The bulky nature of the tert-butyl group also provides steric hindrance, which can influence the conformation and reactivity of the molecule.

A key feature of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com This deprotection proceeds through a mechanism that generates a stable tert-butyl cation, carbon dioxide, and the free amine. jk-sci.comchemistrysteps.com The mildness of this deprotection condition ensures that other acid-sensitive functional groups within the molecule remain intact.

The interplay between the acid-labile Boc group and the palladium-labile allyl group provides a powerful orthogonal protection strategy. google.com This allows for the sequential and selective deprotection and functionalization of the amino and allyl moieties, enabling the synthesis of complex, highly functionalized molecules. This control over reactivity is fundamental to the utility of this compound in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B179892 Boc-N-(Allyl)-Glycine CAS No. 145618-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUYABUJZUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc N Allyl Glycine and Its Derivatives

Direct N-Alkylation Approaches to N-Boc-Glycine

The direct N-alkylation of N-Boc-glycine presents a straightforward route to Boc-N-(allyl)-glycine. This can be achieved through methods such as reductive alkylation and selective alkylation with allyl halides. tandfonline.comnih.gov

Reductive Alkylation Strategies

Reductive alkylation is a common method for preparing N-alkyl amino acids. tandfonline.comnih.gov This two-step process typically involves the reaction of an amino acid with an aldehyde to form a Schiff base, which is then reduced to the corresponding N-alkylated amino acid. For the synthesis of this compound, this would involve the reductive amination of N-Boc-glycine with acrolein, followed by reduction. However, a more common approach involves the reductive alkylation of glycine (B1666218) itself, followed by the introduction of the Boc protecting group. tandfonline.com

A general procedure for the reductive alkylation of glycine involves reacting the amino acid with an aldehyde in the presence of a reducing agent. The crude N-alkylated glycine can then be reacted with di-tert-butyl dicarbonate (B1257347) to yield the desired N-Boc-N-alkyl glycine. tandfonline.com While effective for various alkyl groups, this method's direct application to the synthesis of the allyl derivative requires careful selection of the aldehyde and reaction conditions to avoid side reactions involving the allyl group.

Selective N-Alkylation with Allyl Halides

A more direct approach for the synthesis of this compound is the selective N-alkylation of N-Boc-glycine with an allyl halide, such as allyl bromide. tandfonline.com This method avoids the need for a separate protection step if starting with N-Boc-glycine. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen of the Boc-protected glycine, facilitating its nucleophilic attack on the allyl halide. tandfonline.comresearchgate.net

The direct alkylation of N-Boc amino acids with more reactive alkylating agents like allyl bromide can proceed with good yields. tandfonline.com For instance, reacting N-Boc glycine with allyl bromide in methanol (B129727) with potassium carbonate as the base and potassium iodide as a catalyst can produce this compound with yields up to 81%.

Optimization of Reaction Conditions (e.g., Solvents, Bases)

The efficiency of the N-alkylation reaction is highly dependent on the choice of solvent and base. researchgate.netreddit.com A variety of solvents and bases can be employed, and their selection is crucial for maximizing the yield and minimizing side reactions.

For the alkylation of N-protected amino acids, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are often used. researchgate.netresearchgate.net The choice of base is also critical. While inorganic bases like potassium carbonate can be effective, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base (N,N-diisopropylethylamine) are also commonly employed. researchgate.netresearchgate.net

Optimization studies have shown that for certain alkylation reactions, a combination of DBU as the base and MeCN as the solvent at a reduced temperature of 0 °C can lead to significantly improved yields. researchgate.net The equivalents of the base and the alkylating agent are also important parameters to be fine-tuned to achieve optimal results. researchgate.net

Table 1: Optimization of Alkylation Reaction Conditions

EntryBaseSolventTemperature (°C)Yield (%)
1Various Inorganic/Organic BasesVariousVariousVaried
2DBUMeCNRoom Temp60
3DBUMeCN094

This table is a generalized representation based on findings for optimizing alkylation reactions of similar substrates and may not reflect the exact conditions for this compound synthesis. researchgate.net

Advanced Stereoselective Synthesis of this compound Analogues

The synthesis of stereochemically pure amino acids is of great importance in medicinal chemistry and drug development. nih.govnih.gov Advanced synthetic methods have been developed to produce enantiomerically pure analogues of this compound.

Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reactions

A highly efficient and atom-economical route to enantiomerically pure allylglycine analogues involves a zinc-mediated, palladium-catalyzed cross-coupling reaction. orgsyn.org This method provides access to these valuable compounds on a multi-gram scale with high enantiomeric purity. orgsyn.org

The reaction utilizes a chiral precursor which, through a sequence of zinc insertion and subsequent palladium-catalyzed cross-coupling with a vinyl halide, yields the desired N-(Boc)-allylglycine derivative. orgsyn.org This approach has been successfully employed to prepare N-(Boc)-allylglycine methyl ester. orgsyn.org

Utilizing tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate as Precursor

A key precursor for the stereoselective synthesis of N-(Boc)-allylglycine methyl ester is tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate. orgsyn.org This iodo-derivative is prepared from the corresponding commercially available serine derivative, tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate. orgsyn.org

The synthesis proceeds with the formation of an organozinc intermediate from the iodo precursor. This is achieved through zinc insertion in dry DMF at a controlled temperature. orgsyn.org The subsequent Negishi cross-coupling of this organozinc intermediate with vinyl bromide is mediated by a palladium catalyst, such as Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand like tri(o-tolyl)phosphine. orgsyn.org This reaction has been shown to be effective at low temperatures, leading to improved yields of the N-(Boc)-allylglycine methyl ester. orgsyn.org The enantiomeric purity of the final product has been determined to be greater than 98%. orgsyn.org

Table 2: Key Reagents in Zinc-Mediated Cross-Coupling

ReagentRole
tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamateChiral Precursor
Activated ZincFormation of Organozinc Intermediate
Vinyl BromideAllyl Source
Pd₂(dba)₃Palladium Catalyst
Tri(o-tolyl)phosphineLigand
Negishi Cross-Coupling with Vinyl Bromide

The core of this synthetic route is the reaction between an organozinc reagent derived from a protected glycine and vinyl bromide. A documented procedure starts with tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, which is converted to an organozinc intermediate. This intermediate is then coupled with vinyl bromide. orgsyn.org The reaction is typically performed at low temperatures, such as –78°C, to ensure selectivity and stability of the reactants and intermediates.

Role of Palladium Catalysts (e.g., Pd2(dba)3) and Ligands (e.g., Tri-(o-tolyl)phosphine)

The success of the Negishi cross-coupling is highly dependent on the catalytic system employed. A combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine ligand is crucial for an efficient reaction. orgsyn.orgresearchgate.net Tri-(o-tolyl)phosphine is a commonly used ligand in this context. orgsyn.orgrsc.org This catalytic system facilitates the key steps of the cross-coupling mechanism, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired carbon-carbon bond. rsc.org The choice of ligand can significantly influence the reaction's efficiency and stereochemical outcome. nih.gov

Stereochemical Control and Enantiomeric Purity Assessment

Maintaining and controlling the stereochemistry at the α-carbon is a critical aspect of synthesizing α-amino acids and their derivatives. In the context of Negishi cross-coupling, if a chiral starting material is used, the reaction conditions must be optimized to prevent racemization. nih.gov The stereochemical integrity of the organozinc reagent is crucial for transferring the chirality to the final product. nih.gov

The assessment of enantiomeric purity is a vital step to validate the success of an asymmetric synthesis. nih.gov Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers, which can then be detected by a UV detector. cat-online.com

Gas Chromatography (GC) on a Chiral Stationary Phase: This technique allows for the separation of volatile derivatives of amino acid enantiomers. cat-online.com For this analysis, the amino acids are typically derivatized to increase their volatility. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation of enantiomers in an NMR spectrum.

Enantioselective Indicator Displacement Assays (eIDA): This colorimetric method offers a high-throughput alternative for determining enantiomeric excess. nih.gov

The following table provides an overview of common methods for assessing enantiomeric purity:

MethodPrincipleDetection
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase. cat-online.comUV, MS
Chiral Gas Chromatography (GC)Separation of volatile enantiomeric derivatives on a chiral column. cat-online.comFID, MS
Enantioselective Indicator Displacement Assays (eIDA)Utilizes chiral receptors and an indicator to produce a colorimetric response that is dependent on the enantiomeric composition of the analyte. nih.govUV-Vis Spectroscopy

Asymmetric Alkylation of Glycinamide (B1583983) Derivatives

An alternative and powerful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of glycine enolates where the stereochemical outcome is directed by a chiral auxiliary. koreascience.krelsevierpure.com

Pseudoephedrine Glycinamide as a Chiral Auxiliary

Pseudoephedrine has emerged as a practical and effective chiral auxiliary in organic synthesis. caltech.eduwikipedia.org Both enantiomers of pseudoephedrine are readily available and can be acylated to form amides. caltech.edu In the synthesis of α-amino acids, pseudoephedrine is reacted with a glycine derivative to form a pseudoephedrine glycinamide. dokumen.puborgsyn.org The enolate of this glycinamide undergoes highly diastereoselective alkylations with various electrophiles. caltech.edu The stereoselectivity is directed by the chiral scaffold of the pseudoephedrine, with the incoming alkyl group typically adding in a syn position to the methyl group and anti to the hydroxyl group of the auxiliary. wikipedia.org This method has been successfully applied to the synthesis of L-allylglycine. orgsyn.org

Enantioselective Approaches to Related α-Amino Acids

The development of enantioselective methods for the synthesis of α-amino acids is a broad and active area of research, with numerous strategies being explored to access both natural and unnatural amino acids with high optical purity. nih.govorganic-chemistry.orgnature.com These methods are often applicable to the synthesis of a wide range of amino acids, including those structurally related to this compound.

Some of the key enantioselective approaches include:

Catalytic Asymmetric Alkylation: This involves the use of a chiral catalyst, often a phase-transfer catalyst derived from Cinchona alkaloids, to control the enantioselectivity of the alkylation of a glycine Schiff base. acs.org

N-H Insertion Reactions: Highly enantioselective routes to α-alkenyl α-amino acid derivatives have been developed using N-H insertion reactions of vinyldiazoacetates cooperatively catalyzed by a rhodium complex and a chiral spiro phosphoric acid. rsc.org

Asymmetric Reductions: The catalytic enantioselective reduction of α-keto esters or their derivatives can produce chiral α-hydroxy esters, which can then be converted to the corresponding α-amino acids. organic-chemistry.org

Alkylation of Dianions: The alkylation of chiral, vinylglycine-derived dianionic dienolates has been shown to be a viable strategy for the synthesis of higher α-vinyl amino acids with a high degree of stereocontrol. nih.govscispace.com

These diverse methodologies underscore the importance of α-amino acid synthesis and the continuous innovation in the field to provide efficient and highly selective routes to these fundamental building blocks of life and medicinal chemistry. nature.comacs.org

Sharpless Epoxidation and Nucleophilic Ring-Opening

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols. wikipedia.orgacsgcipr.org While this compound itself is not a direct substrate for Sharpless epoxidation due to the presence of a carboxylic acid instead of an allylic alcohol, a straightforward reduction of the carboxyl group would yield the requisite N-Boc-protected allylic amino alcohol. This precursor can then undergo Sharpless epoxidation to introduce chirality with high enantioselectivity.

The epoxidation is typically catalyzed by a complex of titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant. wikipedia.orgacsgcipr.orgyoutube.com The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of either enantiomer of the resulting epoxy alcohol. wikipedia.org The reaction is often carried out in the presence of molecular sieves to ensure anhydrous conditions, which is crucial for catalyst efficiency. acsgcipr.org

Following the epoxidation, the resulting chiral epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups. The regioselectivity of the ring-opening is a key consideration. In many cases, nucleophilic attack is favored at the less hindered carbon of the epoxide. However, the use of specific catalysts can control the regioselectivity, directing the nucleophile to either the C2 or C3 position of the original allyl group. rsc.orgnih.gov

A range of nucleophiles can be employed in this step, including azides, amines, thiols, and halides, leading to the formation of valuable chiral amino alcohols, diamines, and other functionalized derivatives. The reaction conditions for the nucleophilic ring-opening are generally mild, and various Lewis acids or other catalysts can be used to facilitate the transformation. rsc.orgbeilstein-journals.org

Table 1: Representative Conditions for Sharpless Epoxidation of an Allylic Alcohol

ParameterConditionReference
Catalyst Titanium(IV) isopropoxide, (+)- or (-)-Diethyl Tartrate wikipedia.orgacsgcipr.org
Oxidant tert-Butyl hydroperoxide (TBHP) wikipedia.orgorgsyn.org
Solvent Dichloromethane (B109758) (DCM) acsgcipr.orgorgsyn.org
Additives 3Å or 4Å Molecular Sieves acsgcipr.org
Temperature -20 °C to 0 °C acsgcipr.orgorgsyn.org

Table 2: Examples of Nucleophilic Ring-Opening of Epoxides

NucleophileProduct TypeCatalyst/ConditionsReference
Azide (N₃⁻)Azido alcoholLewis Acid (e.g., Ti(OiPr)₄) beilstein-journals.org
Amines (R-NH₂)Amino alcoholVarious catalysts (e.g., Al-salen complexes) rsc.orgnih.gov
Thiols (R-SH)Thio alcoholBase or Lewis Acid beilstein-journals.org
Halides (X⁻)Halo alcoholAcidic conditions or Lewis Acid beilstein-journals.org

Considerations for Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents several challenges that necessitate careful process optimization. Key considerations include cost-effectiveness, safety, scalability of reagents and procedures, and purification methods.

One of the primary concerns in large-scale synthesis is the cost and availability of starting materials and reagents. For the synthesis of this compound itself, methods such as the reaction of N-Boc glycine with allyl bromide are often employed. Optimization of this reaction would involve fine-tuning parameters such as solvent choice, base, and reaction temperature to maximize yield and minimize reaction time.

For the multi-step synthesis involving Sharpless epoxidation, the cost of the chiral tartrate and the titanium catalyst, although used in catalytic amounts, can become significant on a large scale. acsgcipr.org Process optimization would focus on minimizing catalyst loading and developing efficient catalyst recycling protocols. The use of tert-butyl hydroperoxide (TBHP) as an oxidant also requires stringent safety protocols on an industrial scale due to its potential for thermal decomposition. acsgcipr.org

Purification is another critical aspect of large-scale synthesis. While laboratory-scale purifications often rely on column chromatography, this method is less practical and more expensive for large quantities. orgsyn.org Developing robust crystallization or extraction procedures is crucial for obtaining the final product with high purity in a cost-effective manner. For instance, the synthesis of other Boc-protected amino acids has been optimized for large-scale production through carefully controlled crystallization processes. google.com

Furthermore, the scalability of certain reaction conditions must be evaluated. Reactions that are straightforward on a gram scale may encounter issues with heat transfer, mixing, and mass transfer when scaled up to hundreds of kilograms. Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential for successful process development. The synthesis of other complex chiral molecules on a multigram scale has highlighted the importance of adapting procedures, such as purification methods, to be amenable to larger quantities. nih.gov

Table 3: Key Considerations for Process Optimization of this compound Synthesis

FactorConsiderationPotential Optimization StrategyReference
Cost Reagent and solvent costsUse of cheaper, readily available starting materials; solvent recycling. acsgcipr.org
Safety Handling of hazardous reagents (e.g., TBHP)Implementation of robust safety protocols; use of safer alternatives if possible. acsgcipr.org
Scalability Heat and mass transfer, reaction timePilot plant studies to optimize reaction parameters; use of flow chemistry. nih.gov
Purification Efficiency and cost of purificationDevelopment of crystallization-based purification; liquid-liquid extraction. orgsyn.orggoogle.com
Catalyst Efficiency Cost and turnover of chiral catalystsMinimizing catalyst loading; catalyst recycling studies. acsgcipr.org

Chemical Transformations and Reactivity of Boc N Allyl Glycine

Reactions Involving the Allyl Moiety

The terminal double bond of the allyl group is the primary site of reactivity, participating in a range of transition metal-catalyzed and pericyclic reactions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.govraineslab.com Boc-N-(allyl)-glycine can participate in several types of metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM).

In cross-metathesis (CM) , the allyl group of this compound reacts with another olefin in the presence of a catalyst (e.g., a Grubbs or Schrock catalyst) to form a new, substituted olefin. This allows for the introduction of a wide variety of functional groups. raineslab.com

Ring-closing metathesis (RCM) can be employed when another alkene is present in the molecule. For instance, if this compound is coupled with another amino acid containing a terminal alkene, RCM can be used to create cyclic peptides with constrained conformations. raineslab.com This strategy is valuable in medicinal chemistry for synthesizing peptidomimetics. orgsyn.org

Reaction TypeReactantsCatalystProduct Type
Cross-Metathesis (CM)This compound, Alkene (R-CH=CH₂)Grubbs or Schrock CatalystElongated, functionalized amino acid
Ring-Closing Metathesis (RCM)Diene derived from this compoundGrubbs or Schrock CatalystCyclic amino acid derivative

Hydroboration-Oxidation and Subsequent Suzuki Cross-Coupling

The terminal alkene of the allyl group can be functionalized through a two-step sequence involving hydroboration-oxidation followed by a Suzuki cross-coupling reaction.

First, hydroboration-oxidation converts the allyl group into a primary alcohol. The reaction proceeds via the anti-Markovnikov addition of a borane (B79455) (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide and a base. This creates a γ-hydroxy amino acid derivative.

Alternatively, the intermediate organoborane can be used directly in a Suzuki-Miyaura cross-coupling reaction . princeton.edu This palladium-catalyzed reaction couples the organoborane with an aryl or vinyl halide, forming a new carbon-carbon bond. organic-chemistry.orgnih.gov This sequence allows for the introduction of aromatic or vinylic substituents at the terminal position of the original allyl group. The reaction requires a palladium catalyst and a base to facilitate the transmetalation step. princeton.eduyoutube.com

StepReactionReagentsIntermediate/Product
1Hydroboration1. 9-BBN or other borane2. H₂O₂, NaOHγ-Hydroxy amino acid derivative
2Suzuki Cross-CouplingAryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)γ-Aryl/Vinyl substituted amino acid

Heck Reactions with Aryl and Vinyl Halides

The Heck reaction provides a direct method for the arylation or vinylation of the allyl group. mdpi.comresearchgate.net This palladium-catalyzed reaction couples this compound with an aryl or vinyl halide (or triflate). nih.govnih.gov The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The coupling occurs at the terminal carbon of the double bond, leading to the formation of a new, more substituted alkene. This method is highly valuable for synthesizing complex amino acids with aromatic or extended conjugated systems. mdpi.com

Reactant 1Reactant 2Catalyst/ReagentsProduct
This compoundAryl Halide (Ar-X)Pd(0) catalyst, phosphine ligand, baseBoc-N-(cinnamyl)-glycine derivative
This compoundVinyl Halide (R-CH=CH-X)Pd(0) catalyst, phosphine ligand, baseBoc-N-(alkenyl)-glycine derivative with extended conjugation

Intramolecular Cyclization Reactions

The structure of this compound is well-suited for various intramolecular cyclization reactions that lead to the formation of heterocyclic systems.

The aza-Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a nitrogen atom. wikipedia.org For this compound, this reaction can be initiated by converting the glycine (B1666218) nitrogen and an adjacent aldehyde or imine into a 1-aza-1,5-diene system. More commonly, a cationic 2-aza-Cope rearrangement can be employed. wikipedia.org This involves the formation of an iminium ion, which then undergoes rearrangement. This reaction is a powerful method for stereoselectively synthesizing substituted pyrrolidines or piperidines, which are important structural motifs in many natural products and pharmaceuticals. nih.govbeilstein-journals.orgnih.gov The rearrangement is often driven by the release of ring strain or by being coupled with an irreversible follow-up reaction like a Mannich cyclization. wikipedia.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that forms a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. This compound can serve as the alkene component in this reaction. When tethered to an alkyne, it can undergo an intramolecular Pauson-Khand reaction to produce bicyclic amino acid derivatives. orgsyn.org These constrained bicyclic systems are of significant interest in peptide and peptidomimetic chemistry.

Reactions Involving the N-Boc Protected Amine

The tert-butyloxycarbonyl (Boc) protecting group is central to the utility of this compound in sequential synthesis, offering robust protection under many conditions while being selectively removable.

The Boc group is a widely used amine protecting group due to its stability under basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions. Traditional methods for the deprotection of the N-Boc group rely on treatment with strong acids, such as trifluoroacetic acid (TFA).

Common reagents for Boc deprotection include:

Trifluoroacetic acid (TFA): Typically used as a 20% solution in a solvent like dichloromethane (B109758) (DCM).

Hydrogen chloride (HCl): Often used as a solution in an organic solvent such as dioxane.

Aqueous phosphoric acid: An effective and milder alternative for deprotection.

Boiling water: Has been reported as a neutral and selective method for N-Boc deprotection.

Oxalyl chloride in methanol (B129727): A mild method for removing the N-Boc group.

The choice of deprotection agent can be critical to avoid side reactions with other sensitive functional groups within a molecule.

Deprotection ReagentConditionsNotes
Trifluoroacetic acid (TFA)20% in DCM, 0°C to RTStandard, strong acid condition.
HCl in dioxane0°CAn alternative to TFA.
Aqueous phosphoric acidN/AEnvironmentally benign and mild reagent.
Boiling WaterRefluxNeutral and selective conditions.
Oxalyl ChlorideMethanol, RTMild conditions, sputtering observed upon addition.

A key feature of the Boc group is its orthogonality with other common protecting groups used in organic synthesis. Orthogonal protection allows for the selective removal of one protecting group in the presence of others. The Boc group is acid-labile, while the allyl group is stable to acidic conditions. Conversely, the allyl group can be removed using transition metal catalysts, such as palladium complexes, under conditions that leave the Boc group intact. This orthogonality is particularly valuable in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed at specific stages. For instance, the Boc group is orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a common pairing in peptide chemistry.

In peptide synthesis, Boc-protected amino acids like this compound are used to build peptide chains in a stepwise manner. The carboxylic acid functionality of this compound must be activated to facilitate the formation of an amide bond with the free amino group of another amino acid or a growing peptide chain. This activation is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an O-acylisourea. After the coupling reaction, the Boc group on the newly added residue is removed with acid to expose the N-terminal amine for the next coupling cycle. This iterative process of coupling and deprotection allows for the controlled synthesis of a desired peptide sequence.

Following the removal of the Boc group, the resulting N-allyl-glycine can be derivatized at its N-terminus for analytical purposes. N-terminal derivatization is a common strategy in amino acid analysis to improve detection by liquid chromatography, often by introducing a chromophore or improving ionization for mass spectrometry. Various reagents are used for this purpose, reacting with the secondary amine of the N-allyl-glycine. For example, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary and secondary amines to form stable, fluorescent derivatives. Such derivatization is crucial for enhancing the sensitivity and selectivity of analytical methods like LC-MS/MS for identifying and quantifying amino acids and peptides. This approach allows for the profiling of individual amino acids in complex mixtures.

Oxidative Reactions (e.g., Palladium-Catalyzed Allylic C-H Oxidation to Oxazolidinones)

The allyl group within this compound is susceptible to a variety of oxidative transformations, most notably palladium-catalyzed allylic C-H oxidation. This class of reactions provides a powerful method for converting simple N-Boc protected amines into valuable heterocyclic structures such as oxazolidinones. Research has demonstrated that a catalytic system comprising Palladium(II), a bis-sulfoxide ligand, and a Brønsted acid can effectively facilitate this transformation.

This specific co-catalyzed reaction is significant as it furnishes oxazolidinone products that are regioisomeric to those typically obtained through other allylic C-H amination methods. The process is characterized by good yields and excellent diastereoselectivities. The high functional group tolerance of this palladium-catalyzed method is a key advantage, allowing for the direct C-H amination of Boc-protected β-allylglycine residues even when incorporated within a peptide sequence.

The mechanism may involve the phosphoric acid additive promoting the loss of the t-butyl cation from the Boc group, which then allows the resulting carbamic acid species to functionalize the palladium-activated π-allyl intermediate. The vinyloxazolidinone products are versatile synthetic intermediates; for example, they can be converted into hydroxyamino acid components of biologically active molecules like the dipeptide aminopeptidase (B13392206) inhibitor, Bestatin.

While general palladium-catalyzed allylic C-H acetoxylation often requires stoichiometric oxidants like benzoquinone (BQ), newer strategies aim to use molecular oxygen as the terminal oxidant by employing specific ligand designs, such as 4,5-diazafluorenone. Other developments have utilized Oxone as an effective, inexpensive, and environmentally safer oxidant for the C-H oxidation of sterically hindered substrates, offering tunable selectivity between two-electron (to allylic acetates) and four-electron (to enals) oxidation pathways.

Table 1: Overview of Palladium-Catalyzed Allylic C-H Oxidation

Catalytic System Transformation Key Features Product Type
Pd(II)/bis-sulfoxide/Brønsted acid Intramolecular C-H Amination High diastereoselectivity; good yields; high functional group tolerance. Oxazolidinones
Pd(OAc)₂ / 4,5-diazafluorenone C-H Acetoxylation Uses O₂ as the terminal oxidant, avoiding benzoquinone. Linear Allylic Acetates
Pd(II) / Oxone C-H Oxidation Effective for hindered substrates; tunable selectivity based on water presence. Allylic Acetates or Enals

Reactions Involving the Carboxylic Acid Functionality

Esterification Reactions

The carboxylic acid group of this compound readily undergoes esterification, a fundamental transformation for protecting the C-terminus during peptide synthesis or for creating derivatives for further functionalization. The synthesis of the corresponding methyl ester, for instance, has been accomplished in high yield via a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction. This specific method involves the coupling of an alaninyl zinc intermediate with vinyl bromide, effectively mediated by a palladium catalyst like Pd₂(dba)₃ and a phosphine ligand.

More conventional methods for the esterification of Boc-protected amino acids are also applicable. These typically involve the activation of the carboxylic acid followed by reaction with an alcohol. A widely used method employs a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM). Other protocols for esterifying Boc-amino acids to specific tags or resins have utilized conditions such as refluxing with an excess of the Boc-amino acid in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or using potassium fluoride (B91410) in dimethylformamide (DMF) at elevated temperatures.

Table 2: Selected Esterification Methods for Boc-Amino Acids

Reagents/Conditions Solvent Application Note
Boc-AA-OH, DCC Dichloromethane (DCM) Standard lab-scale esterification; forms a urea (B33335) byproduct.
Boc-AA-OH, DIEA or TEA, Reflux Ethyl Acetate Used for esterification onto specific polymer tags.
Boc-AA-OH, Potassium Fluoride Dimethylformamide (DMF) Performed at elevated temperatures (e.g., 50 °C) for specific substrates.
Silver salt of Boc-AA-OH Benzene An older method used for esterification to particular tags.

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound is primarily activated for the formation of amide bonds, a cornerstone of peptide synthesis. This allows for its incorporation into peptide chains as a non-canonical amino acid, where the allyl group can serve as a handle for post-synthetic modifications or to create constrained peptide mimics.

The process follows the standard principles of peptide coupling. The carboxylic acid is activated in situ using a specialized coupling reagent to form a highly reactive intermediate (such as an active ester or an acylphosphonium species), which is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide.

Commonly used coupling reagents for this purpose include carbodiimides like DCC, often used with an additive to prevent side reactions, and uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For example, the synthesis of diastereomeric amides of this compound has been performed using HATU in the presence of a hindered base like diisopropylethylamine (i-Pr₂NEt) to facilitate the reaction. The choice of coupling reagent and conditions is critical to ensure high yields and minimize racemization at the chiral center.

Table 3: Common Reagents for Peptide Coupling

Reagent Class Example(s) Function
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide) Activates the carboxylic acid by forming an O-acylisourea intermediate.
Uronium/Aminium Salts HATU, HBTU Forms highly reactive activated esters, promoting rapid and efficient amide bond formation.
Phosphonium Salts PyBOP Activates the carboxyl group by forming an acylphosphonium species.

Applications in Advanced Organic Synthesis and Drug Discovery

Peptide and Peptoid Chemistry

In the realm of peptide and peptoid chemistry, Boc-N-(allyl)-glycine has emerged as an indispensable reagent. Its utility spans from the creation of fundamental peptide structures to the development of sophisticated therapeutic agents.

This compound is a well-established building block for the synthesis of N-alkyl glycine (B1666218) oligomers and peptide nucleic acids (PNAs). tandfonline.comiris-biotech.de The Boc group provides temporary protection for the α-amino group, which can be removed under specific conditions, while the allyl group offers a site for further chemical modification. peptide.com This dual functionality makes it a valuable component in the stepwise assembly of peptide chains in both solid-phase and solution-phase synthesis. biosynth.com Its role as a foundational precursor is critical in the development of novel peptidomimetic compounds and drugs. biosynth.comtandfonline.com

The incorporation of N-substituted amino acids like this compound is a key strategy in the design of peptide-based therapeutics with enhanced biological properties. The N-allyl group can improve resistance to enzymatic degradation, a common challenge with natural peptides. A notable example is N-Boc-D-allylglycine, a peptidomimetic compound that acts as an inhibitor of caspase-3, an enzyme involved in apoptosis (cell death). biosynth.com This compound is orally bioavailable and is metabolized into active analogs that are potent caspase-3 inhibitors, demonstrating how this structural motif can be used to develop therapeutics with improved bioactivity. biosynth.com

This compound and its derivatives are instrumental in the synthesis of constrained peptides and peptide mimics, which are designed to imitate the structure and function of natural peptides. orgsyn.orgnih.gov These mimics, often called "peptoids," are oligomers of N-substituted glycines. tandfonline.com The allyl group is particularly useful as it can participate in ring-closing metathesis reactions to create cyclic structures that lock the peptide backbone into a specific conformation. nih.gov This conformational restriction can lead to increased receptor affinity and specificity. N-Boc-D-allylglycine itself is classified as a peptidomimetic drug, highlighting the role of this building block in creating molecules that mimic peptide functions. biosynth.com

A specific and significant application of allylglycine building blocks is in the synthesis of macrocyclic dipeptide β-turn mimics. nih.gov β-turns are crucial secondary structures in proteins, and mimicking them is a major goal in drug design. Researchers have successfully used peptide coupling of allylglycine and homoallylglycine building blocks followed by ring-closing metathesis to create macrocycles with 8-, 9-, and 10-membered rings. nih.gov This systematic approach allows for the creation of conformationally defined structures that can serve as scaffolds for novel therapeutics. nih.gov

Ring SizeKey FeaturesSynthesis Strategy
8-membered Possesses cis-amide and cis-olefin geometry.Employs a protected dipeptide and the first-generation Grubbs' catalyst.
9-membered Exhibits trans-amide and cis-olefin configurations.Utilizes a general strategy with temporary benzyl (B1604629) protection of the central amide.
10-membered Can possess either cis- or trans-olefin geometry.Geometry is controlled by the presence or absence of temporary benzyl amide protection during metathesis.

This table summarizes the synthesis of macrocyclic dipeptide lactams using allylglycine building blocks as detailed in research findings. nih.gov

This compound is a key precursor for synthesizing N-alkyl glycine oligomers, a class of peptide mimics known as peptoids. tandfonline.comtandfonline.com Peptoids differ from peptides in that their side chains are attached to the backbone nitrogen atom rather than the α-carbon. This structural difference makes them highly resistant to proteolysis. The synthesis of N-tert-butoxycarbonylated N-allyl glycines has been specifically developed as they are useful building blocks for creating these oligomers. tandfonline.comtandfonline.com The versatility of the allyl group allows for the introduction of diverse side chains, enabling the creation of large peptoid libraries for drug discovery and materials science. iris-biotech.de

The unique requirements of advanced research projects often necessitate specifically designed molecules. This compound and its derivatives are available through custom synthesis services to meet these specific research needs. This allows for the creation of tailored building blocks for constructing customized peptide nucleic acids (PNAs) or other complex molecular structures. iris-biotech.de Companies specializing in chemical synthesis can produce a wide array of modified molecules, facilitating research in drug development, materials science, and chemical biology.

Development of Novel Drug Candidates and Enzyme Inhibitors

The incorporation of this compound into molecular frameworks has proven instrumental in the discovery and synthesis of new therapeutic agents. Its utility spans various areas of medicinal chemistry, from the creation of potent antiviral inhibitors to the potential construction of novel antibacterial agents and compounds targeting the central nervous system.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of peptidomimetics and other complex organic molecules. The Boc protecting group provides stability and allows for controlled reactions during peptide synthesis, while the allyl group offers a site for further chemical modification. This dual functionality enables the construction of diverse molecular libraries for screening and the development of bioactive compounds aimed at specific biological pathways.

Synthesis of Potent Macrocyclic HCV NS3 Protease Inhibitors

A significant application of this compound and related structures is in the development of inhibitors for the Hepatitis C virus (HCV) NS3 protease, an essential enzyme for viral replication. The synthesis of macrocyclic inhibitors has been a successful strategy in targeting this enzyme. For instance, the creation of 17-membered phenylalanine-based macrocycles has demonstrated potent inhibition of the HCV NS3 protease. These complex syntheses often involve multiple steps, including palladium-catalyzed reactions like the Heck reaction to achieve macrocyclization. The resulting macrocyclic alpha-ketoamides have shown significant activity as HCV NS3 protease inhibitors. iris-biotech.de

Another approach has been the design and synthesis of P2-P4 macrocyclic HCV NS3/4A protease inhibitors that incorporate α-amino cyclic boronates as warheads at the P1 site. These macrocyclic inhibitors have shown a marked improvement in cell-based replicon activities when compared to their linear counterparts, with some compounds achieving sub-micromolar potency. whiterose.ac.uk The X-ray crystal structure of these inhibitors bound to the NS3 protease has provided crucial insights into their mode of action, revealing that the Ser-139 in the enzyme's active site traps the boron in the warhead region of the inhibitor. whiterose.ac.uk

Table 1: Examples of Macrocyclic HCV NS3 Protease Inhibitors
Inhibitor TypeKey Structural FeatureMechanism of ActionPotency
Phenylalanine-based macrocycle17-membered ringInhibition of HCV NS3 proteaseActive as alpha-ketoamides
P2-P4 macrocycleα-amino cyclic boronate warheadCovalent interaction with Ser-139 in the active siteSub-micromolar potency in replicon assays

Research in Neuroscience (e.g., Neurotransmitter Function)

While direct research specifically utilizing this compound in neuroscience is not extensively documented in publicly available literature, the foundational molecule, glycine, is a crucial neurotransmitter in the central nervous system (CNS). Glycine acts as a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, by activating strychnine-sensitive chloride channels. nih.gov It also plays a vital role in excitatory neurotransmission as a co-agonist with glutamate (B1630785) at N-methyl-D-aspartate (NMDA) receptors. mpg.denih.gov

The termination of glycine's synaptic action is mediated by its rapid re-uptake through specific transporters, GLYT1 and GLYT2. nih.gov These transporters are significant targets for therapeutic intervention in pathological conditions related to synaptic function. Given the importance of glycine in neurotransmission, synthetic derivatives like this compound could potentially serve as tools in the development of probes or modulators of glycine receptors and transporters, although specific research in this area is yet to be widely published.

Preparation of Anti-bacterial Cyclic Peptides

The synthesis of cyclic peptides is a promising avenue for the development of new antibacterial agents. The solution-phase technique is a common method for preparing these complex molecules. For example, a naturally occurring cyclic octapeptide, sarcodactylamide, isolated from Citrus medica, was synthesized by coupling tetrapeptide units. This process involved the use of Boc-protected amino acids and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The final cyclization was achieved after deprotection of the linear octapeptide. This synthesized cyclic peptide exhibited antimicrobial activity against the pathogenic fungus Candida albicans and the Gram-negative bacterium Pseudomonas aeruginosa.

Although this specific synthesis did not use this compound, the methodology demonstrates a clear pathway where this and similar allyl-containing amino acid derivatives could be incorporated. The allyl group could serve as a handle for further modifications or for creating unique cyclic structures with potential antibacterial properties.

Table 2: Antimicrobial Activity of a Synthesized Cyclic Octapeptide
MicroorganismTypeActivity
Candida albicansFungusGood
Pseudomonas aeruginosaGram-negative bacteriumGood

Catalysis and Asymmetric Synthesis

The unique structural features of this compound also lend themselves to applications in the field of catalysis, particularly in the realm of asymmetric synthesis, where the generation of single enantiomers of chiral molecules is crucial.

Chiral Ligand Design for Metal-Catalyzed Transformations

The strategic design of chiral ligands is fundamental to the advancement of asymmetric metal catalysis, enabling the synthesis of enantiomerically pure compounds. N-acylated amino acids, including derivatives like this compound, serve as versatile building blocks in the synthesis of novel chiral ligands. The utility of these molecules lies in the combination of a stereogenic center (or the potential to introduce one), a carboxyl group for further derivatization, and specific N-substituents that can act as coordinating atoms or reactive handles for ligand elaboration.

The N-allyl group in this compound is of particular interest for ligand design. The allyl moiety can participate in a variety of metal-catalyzed cross-coupling reactions, allowing it to be integrated into more complex ligand scaffolds. For instance, the allyl group can be functionalized to introduce phosphine (B1218219), amine, or oxazoline (B21484) moieties, which are common coordinating groups in high-performance chiral ligands. These ligands are subsequently used in transformations such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

The Boc protecting group on the nitrogen atom ensures chemoselectivity during the initial stages of ligand synthesis, allowing transformations to be directed at the carboxyl or allyl functionalities. After the core ligand structure is assembled, the Boc group can be removed under acidic conditions to reveal a secondary amine, which can itself act as a coordinating site or be further functionalized. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize stereoselectivity in a given metal-catalyzed reaction. mdpi.comrsc.org

Research in this area has demonstrated that ligands derived from amino acids can create a well-defined chiral pocket around a metal center. This chiral environment dictates the facial selectivity of substrate approach, leading to high enantiomeric excess (e.e.) in the product. The conformational rigidity of the ligand backbone, often influenced by the parent amino acid structure, is crucial for effective stereochemical communication.

Below is a representative table illustrating the performance of a hypothetical chiral P,N-ligand derived from an N-allyl amino acid scaffold in a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.

Table 1: Performance of a Chiral Ligand in Pd-Catalyzed Asymmetric Allylic Alkylation

Entry Substrate Nucleophile Yield (%) e.e. (%)
1 rac-1,3-diphenylallyl acetate Dimethyl malonate 95 92
2 rac-1,3-dimethylallyl acetate Dimethyl malonate 88 85

Material Science Applications

Construction of Customized Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine scaffold linked by peptide bonds. chempep.com This neutral backbone confers unique properties to PNAs, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases. These characteristics make PNAs promising materials for applications in diagnostics, nanotechnology, and gene regulation.

The synthesis of PNAs is typically performed on a solid support using methodologies adapted from peptide chemistry. nih.govresearchgate.net In this context, Boc-protected monomers are crucial for the stepwise assembly of the PNA oligomer. This compound can be envisioned as a specialized monomer for the construction of "customized" or functionalized PNAs. The N-allyl group serves as a latent functional handle that is orthogonal to the standard solid-phase synthesis chemistry.

Once the PNA sequence is assembled, the allyl group, strategically positioned on the backbone of a specific glycine unit, can be selectively modified. This allows for the site-specific incorporation of various functional moieties post-synthesis. Potential modifications include:

Attachment of Fluorophores or Quenchers: For the development of diagnostic probes.

Conjugation to Cell-Penetrating Peptides: To enhance cellular uptake for therapeutic applications.

Cross-linking: The allyl group can be used to form covalent bonds with other molecules or parts of the PNA structure itself, leading to the formation of constrained or macrocyclic architectures with enhanced structural stability and binding properties.

The incorporation of such modifications allows for the fine-tuning of PNA properties for specific material science applications. For example, attaching PNA oligomers to surfaces via the modified allyl handle is a strategy for creating biosensors. The ability to introduce functionalities at precise locations within the PNA backbone enables the rational design of advanced materials with tailored recognition and signaling capabilities.

The impact of such a backbone modification on the hybridization properties of the PNA is a key consideration. The table below provides a hypothetical comparison of properties between a standard PNA and one incorporating an N-allyl modification.

Table 2: Comparison of Standard and Allyl-Modified PNA Properties

Property Standard PNA Allyl-Modified PNA
Binding Affinity (ΔTm per modification) N/A -0.5 to +1.5 °C
Enzymatic Stability High High
Solubility Moderate Potentially altered

| Post-Synthesis Functionalization | Not possible on backbone | Yes (via allyl group) |

Computational Studies and Spectroscopic Analysis

Computational Chemistry Data and Modeling

Computational chemistry provides valuable insights into the physicochemical properties and potential reactivity of Boc-N-(Allyl)-Glycine without the need for empirical measurement.

Molecular properties predicted through computational models are crucial for assessing a compound's potential behavior in biological systems and for designing synthetic pathways. For this compound, key properties have been calculated and are summarized below. nih.gov These descriptors are instrumental in predicting characteristics such as membrane permeability and oral bioavailability. ijpbs.com

The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. ijpbs.com The partition coefficient (LogP) indicates the lipophilicity of the molecule. The number of hydrogen bond acceptors and donors is critical for understanding intermolecular interactions. nih.gov Finally, the count of rotatable bonds provides an indication of the molecule's conformational flexibility. ucsd.edu

While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not extensively documented in the literature, DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. This methodology is widely applied to understand reaction mechanisms and predict binding affinities in related systems.

For instance, DFT has been used to elucidate the amine-mediated ring-opening polymerization mechanisms of N-substituted glycine (B1666218) N-carboxyanhydrides (NNCAs), which are structurally related to this compound. nih.govfrontiersin.orgresearchgate.net Such studies calculate the Gibbs free energy profiles of reaction pathways, helping to identify rate-determining steps and transition states. nih.gov Similarly, DFT calculations can be employed to study the binding affinities of amino acids and their derivatives to metal ions or protein active sites by calculating the binding Gibbs free energy. nih.govnih.gov These computational approaches could theoretically be applied to this compound to predict its reactivity in peptide coupling reactions or its interaction with biological targets.

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and for monitoring its incorporation into larger molecules.

High-resolution NMR spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques, provides detailed information about the molecular structure and connectivity of this compound.

¹H NMR: In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the Boc group, the allyl group, and the glycine backbone would be observed. The Boc group protons would appear as a characteristic singlet at approximately 1.4-1.5 ppm. The glycine methylene (B1212753) protons (-CH₂-) would likely appear as a singlet around 3.5-4.0 ppm. nih.govacs.org The allyl group would exhibit more complex signals: protons on the double bond (=CH₂) would be found in the vinylic region (around 5.1-5.3 ppm and 5.7-5.9 ppm), and the methylene protons adjacent to the nitrogen (-N-CH₂-CH=) would appear around 3.9-4.0 ppm. mpg.de

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key expected signals include the carbonyl carbons of the Boc and carboxylic acid groups (around 155-156 ppm and 170-173 ppm, respectively), the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm), the glycine methylene carbon (around 45-60 ppm), and the carbons of the allyl group (vinylic carbons around 117-134 ppm and the methylene carbon around 52 ppm). nih.govacs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons. For example, a COSY spectrum would show correlations between the different protons within the allyl group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra. beilstein-journals.org

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the compound's exact mass with high precision. The calculated monoisotopic mass of this compound is 215.11575802 Da. nih.gov

In the context of peptide synthesis, MS is indispensable for verifying the successful incorporation of the this compound residue into a peptide chain. ias.ac.in Techniques like ESI-MS and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are used to analyze crude and purified peptide products. thermofisher.com By comparing the observed mass of the synthetic peptide with the theoretical mass, researchers can confirm the presence of the N-allylated glycine residue and identify any potential side products or failures in the synthesis. ias.ac.innih.gov

Glycine itself is an achiral amino acid as its alpha-carbon is not a stereocenter. Consequently, this compound is also an achiral molecule, and methods for determining enantiomeric purity are not applicable to this specific compound.

However, the allyl group is a versatile chemical handle that can be used in syntheses of more complex, chiral amino acid derivatives. For example, the related compound Boc-L-allylglycine, which has the allyl group attached to the alpha-carbon instead of the nitrogen, is chiral. For such chiral compounds, determining enantiomeric purity is critical, especially in pharmaceutical applications. rsc.orgnih.gov Techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice for this purpose. cat-online.comchromatographyonline.com These methods use chiral stationary phases to separate enantiomers, allowing for the precise quantification of the enantiomeric excess (% ee) of a sample. nih.gov While not directly relevant for this compound, these techniques are crucial for the quality control of its chiral analogs and derivatives used in peptide synthesis. rsc.org

Mentioned Compounds

X-ray Diffraction Analysis for Solid-State Structure Confirmation

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles, are not available.

While X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state, its application is contingent upon the successful growth of single crystals of suitable quality. The process of crystallization can be influenced by a multitude of factors, including solvent, temperature, and the inherent molecular properties of the compound itself.

In the absence of direct experimental data for this compound, insights into its likely solid-state conformation can be inferred from crystallographic studies of structurally related N-acylated and N-alkylated amino acid derivatives. For instance, studies on compounds such as N-Boc-sarcosine (N-Boc-N-methylglycine) provide valuable comparative information. While these analogous structures can suggest potential intramolecular and intermolecular interactions, such as hydrogen bonding patterns involving the carbamate (B1207046) and carboxylic acid moieties, they cannot replace a dedicated crystallographic analysis of this compound.

Further research, focused on the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state architecture and packing motifs. Such a study would provide invaluable data for computational modeling and a deeper understanding of its structure-property relationships.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes to Access Diverse Boc-N-(Allyl)-Glycine Analogues

The demand for structurally diverse molecules for drug discovery and materials science necessitates the development of new synthetic pathways to access analogues of this compound. Current research focuses on enantioselective and diastereoselective methods to introduce complexity and control stereochemistry.

One established method involves a zinc-mediated, palladium-catalyzed cross-coupling reaction to produce N-(Boc)-allylglycine methyl ester. orgsyn.orgorgsyn.org However, future explorations are likely to focus on more varied and efficient catalytic systems. For instance, the enantioselective synthesis of α-allyl amino esters has been achieved through anion-abstraction catalysis using a chiral squaramide hydrogen-bond donor. nih.govfigshare.com This approach allows for the highly enantioselective (up to 97% ee) and diastereoselective (>10:1 dr) addition of allylsilane and allylstannane nucleophiles to N-carbamoyl-α-chloro amino esters. nih.gov

Another promising avenue is the asymmetric synthesis of multisubstituted allylic amino acid derivatives through the allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates, which yields products with high enantioselectivities and diastereoselectivities under mild conditions. rsc.org Furthermore, the direct C-H oxidative cross-coupling of N-aryl glycine (B1666218) esters with aryl boric acids using a chiral Pd(II)-catalyst presents a novel method for creating arylglycine derivatives with excellent enantioselectivity. nih.govrsc.org These advanced synthetic strategies are crucial for generating a wide array of this compound analogues with diverse functionalities and stereochemical arrangements, which are essential for screening and developing new bioactive compounds.

Synthetic MethodCatalyst/ReagentKey FeaturesProduct Type
Zinc-mediated Cross-couplingPalladium catalyst, Zinc dustEfficient for producing the methyl ester derivative. orgsyn.orgorgsyn.orgN-(Boc)-allylglycine methyl ester
Anion-Abstraction CatalysisChiral SquaramideHigh enantioselectivity and diastereoselectivity. nih.govfigshare.comα-Allyl amino esters
Asymmetric Allylic AlkylationChiral Glycine-Based Nickel ComplexAccess to multisubstituted derivatives. rsc.orgMultisubstituted allylic amino acids
Direct C-H Oxidative Cross-couplingChiral Pd(II)-catalystForms C-aryl bonds enantioselectively. nih.govrsc.orgChiral arylglycine derivatives

Development of More Efficient and Sustainable Catalytic Systems for Transformations

Improving the efficiency and sustainability of chemical transformations involving this compound is a key area of future research. This includes the development of catalysts that are more active, selective, and reusable, as well as processes that minimize waste and energy consumption.

Recent advancements have demonstrated the use of various transition metals to catalyze reactions on glycine derivatives. For example, iridium-catalyzed asymmetric N-allylation of tert-butyl glycinate (B8599266) has been explored, with new phosphoramidite (B1245037) ligands being developed to improve product yield and enantioselectivity. researchgate.net Additionally, visible-light-driven photoredox catalysis, in conjunction with rhodium or cobalt catalysis, has emerged as a powerful tool for the α-C(sp3)–H bond functionalization of glycine derivatives under mild, redox-neutral conditions. mdpi.com

A significant step towards sustainability is the use of reusable solid catalysts. One such example is the selective monoallylation of anilines using a reusable zirconium dioxide-supported tungsten oxide solid catalyst, which proceeds with excellent selectivity and allows for continuous flow synthesis. rsc.org Applying similar principles to the synthesis and transformation of this compound could lead to more environmentally friendly and cost-effective manufacturing processes. The development of such catalytic systems will be instrumental in the large-scale production of this compound and its derivatives for various applications.

Catalytic SystemTransformationAdvantages
Iridium Phosphoramidite ComplexesAsymmetric N-allylationHigh enantioselectivity for branched products. researchgate.net
Visible-Light Photoredox/Transition Metal Dual Catalysisα-C(sp3)–H Functionalization (e.g., Alkylation, Arylation)Mild, redox-neutral conditions; high efficiency. mdpi.com
Zirconium Dioxide Supported Tungsten OxideSelective N-allylationReusable solid catalyst, suitable for sustainable flow chemistry. rsc.org

Expansion of Applications in Bioconjugation Chemistry and Chemical Biology

The allyl group of this compound provides a reactive handle for a variety of chemical modifications, making it an attractive building block for bioconjugation and chemical biology. rsc.org Bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, is a powerful tool for developing diagnostics, therapeutics, and research probes.

This compound is a potential building block for the synthesis of peptide nucleic acids (PNAs) and peptoids (N-substituted glycine oligomers). iris-biotech.de Peptoids are a class of peptide mimics that are resistant to proteolytic degradation and have shown significant potential in drug discovery. nih.govnih.gov The incorporation of the allyl group allows for post-synthesis modification, enabling the attachment of fluorescent dyes, affinity tags, or drug molecules. For example, poly(N-allyl glycine) can be readily modified via thiol-ene photochemistry under benign conditions. rsc.org

Furthermore, N-substituted glycine derivatives are used to create complex glycoconjugates. Building blocks based on the N-(2-aminoethyl)glycine (AEG) backbone have been used in the automated synthesis of glycopeptide libraries on cellulose (B213188) surfaces to study carbohydrate-protein interactions. beilstein-journals.org The versatility of this compound allows for its incorporation into such libraries, expanding the chemical space for discovering novel ligands for lectins and other carbohydrate-binding proteins. The introduction of non-natural amino acids with specific reactive sites is also a key strategy in creating antibody-drug conjugates (ADCs) with well-defined properties.

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The compatibility of the Boc protecting group with solid-phase peptide synthesis (SPPS) makes this compound an ideal candidate for integration into automated synthesis platforms. nih.govnih.gov Automated peptide synthesizers have revolutionized the production of peptides and have become essential tools in drug discovery and materials science. researchgate.net

Both Boc and Fmoc (9-fluorenylmethoxycarbonyl) chemistries are used in automated SPPS. nih.gov While Fmoc chemistry is often preferred for synthesizing glycoproteins due to the acid sensitivity of glycans, Boc chemistry remains highly relevant, particularly for creating hydrophobic peptides or those with certain modifications. nih.govnih.gov "Rapid Boc chemistry," which utilizes in situ neutralization protocols, has been effective for preparing difficult peptide sequences. peptide.com

By incorporating this compound into automated SPPS workflows, it is possible to rapidly generate large libraries of peptides and peptoids containing the versatile allyl group. nih.gov This high-throughput approach is invaluable for screening vast numbers of compounds to identify leads for drug development or new materials with desired properties. The building block approach, where pre-synthesized N-alkylated amino acids are coupled in one step, is particularly amenable to microwave-assisted automated synthesis, further accelerating the discovery process. nih.gov

Investigation of Biological Activities and Structure-Activity Relationships in New Therapeutic Areas

Derivatives of N-substituted glycines are being investigated for a wide range of biological activities, and future research will continue to explore new therapeutic applications. The ability to synthesize diverse analogues of this compound provides a platform for systematic structure-activity relationship (SAR) studies.

For example, N-Boc-D-allylglycine has been identified as a peptidomimetic that can be metabolized into potent inhibitors of caspase-3, an enzyme involved in apoptosis, suggesting potential applications in diseases characterized by excessive cell death. biosynth.com Other studies on N-substituted glycine derivatives have revealed their potential as anti-inflammatory, antibacterial, and antitubercular agents. nih.govacs.org A series of N-(4-substituted phenyl)glycine derivatives, for instance, showed significant anti-inflammatory activity in preclinical models. nih.gov

SAR studies are crucial for optimizing the therapeutic properties of these compounds. By systematically modifying the structure of N-allyl glycine derivatives—for instance, by altering substituents on an aromatic ring or changing the nature of the N-alkyl group—researchers can identify the key structural features responsible for biological activity. nih.gov This iterative process of design, synthesis, and biological evaluation, often aided by computational methods like molecular docking, is fundamental to modern drug discovery and is expected to uncover new therapeutic uses for this versatile class of compounds. nih.govacs.org

Compound ClassBiological ActivityTherapeutic Area
N-Boc-D-allylglycine derivativesCaspase-3 inhibitionDiseases involving apoptosis biosynth.com
N-(4-substituted phenyl)glycine derivativesAnti-inflammatoryInflammatory disorders nih.gov
N-(2-naphthyl)glycine hydrazide analoguesAntitubercularTuberculosis acs.org
Glycine anilide derivativesACAT inhibitionHypercholesterolemia nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-N-(Allyl)-Glycine, and how is its purity validated?

  • Methodology : The synthesis involves reacting N-Boc glycine with allyl bromide in methanol under reflux, using potassium carbonate as a base and potassium iodide as a catalyst. Post-reaction, purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high purity (>98%). Characterization employs 1^1H NMR, 13^{13}C NMR, IR, and HRMS to confirm structure and purity. Yield optimization (up to 81%) requires careful control of stoichiometry and reaction time .
  • Key Data :

  • Yield : 81% (N-Boc Glycine allyl ester)
  • Purity : >98% (validated by chromatographic retention times and spectral matching) .

Q. How can researchers troubleshoot inconsistencies in spectral data (e.g., NMR) during this compound synthesis?

  • Methodology : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, stereochemical impurities, or incomplete Boc deprotection. Use deuterated solvents for NMR, and compare observed spectra with reference data from databases like NIST or published syntheses. For ambiguous results, repeat purification or employ alternative techniques (e.g., LC-MS) .

Advanced Research Questions

Q. What role does the Boc protecting group play in modulating allyl glycine's reactivity in palladium-catalyzed transformations?

  • Methodology : The Boc group stabilizes the glycine α-amino group, preventing unwanted side reactions (e.g., nucleophilic attack) during allylic alkylation. In Claisen rearrangements, zinc-chelated glycine ester enolates derived from this compound enable stereoselective synthesis of γ,δ-unsaturated amino acids. Kinetic studies show that Boc deprotection post-reaction preserves chiral integrity in products like Cyl-1 precursor AG .
  • Key Insight : Boc protection enhances compatibility with organometallic catalysts, enabling chirality transfer in complex peptide syntheses .

Q. How can conflicting reports on this compound’s enzyme inhibition (e.g., GAD activity) be reconciled?

  • Methodology : Variations in inhibition efficacy (e.g., 40–60% GAD suppression in mice) may stem from differences in dosing (e.g., intraperitoneal vs. intravenous), species-specific metabolism, or assay conditions (e.g., pyridoxal phosphate supplementation). To resolve contradictions:

Standardize in vitro assays (e.g., homogenate preparation, cofactor levels).

Conduct dose-response studies across models (e.g., murine vs. primate).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.